2-Chloroethyl (2-chloroethyl)phosphonate

Catalog No.
S910271
CAS No.
17378-30-2
M.F
C₄H₉Cl₂O₃P
M. Wt
206.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl (2-chloroethyl)phosphonate

CAS Number

17378-30-2

Product Name

2-Chloroethyl (2-chloroethyl)phosphonate

IUPAC Name

2-chloroethoxy(2-chloroethyl)phosphinate

Molecular Formula

C₄H₉Cl₂O₃P

Molecular Weight

206.99

InChI

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1

SMILES

C(CCl)OP(=O)(CCCl)[O-]

Synonyms

Mono-2-chloroethyl 2-Chloroethylphosphonate; O-(2-Chloroethyl) Hydrogen 2-Chlorethylphosphonate; 2-Chloroethanephosphonic Acid Mono-2-chloroethyl Ester; 2-Chloro (2-Chloroethyl) Hydrogen Phosphonate Ethanol;
  • Chemical Properties and Potential Applications

    Scientific databases such as the National Institute of Standards and Technology (NIST) WebBook provide information on the compound's formula, structure, and some spectroscopic data []. However, these resources do not discuss specific research applications.

  • Limited Commercial Availability

    Suppliers like Hölzel Biotech offer this chemical, but the product description specifies "research use only" and does not elaborate on research areas [].

Further information on the research applications of 2-Chloroethyl (2-chloroethyl)phosphonate might be found in scientific publications that are not publicly available.

Additional Information:

  • A similar compound, (2-chloroethyl)phosphonic acid (ethephon), is a well-established scientific research tool and commercially available plant growth regulator [, ]. Ethephon is not directly related to 2-Chloroethyl (2-chloroethyl)phosphonate, but it highlights the potential for phosphonate-based compounds in various scientific fields.

2-Chloroethyl (2-chloroethyl)phosphonate is a chemical compound with the molecular formula C4H9Cl2O3PC_4H_9Cl_2O_3P and a molecular weight of approximately 206.99 g/mol. It is classified as a phosphonate ester, characterized by the presence of two chloroethyl groups attached to a phosphonate moiety. This compound appears as a light brown to brown oil and has a predicted boiling point of around 299.1 °C. It is slightly soluble in chloroform and ethyl acetate, and sparingly soluble in methanol .

The compound is recognized for its potential applications in agriculture as a bactericide and has been studied for its biological activity against various pathogens . Its structure includes two chlorinated ethyl groups, which contribute to its reactivity and biological properties.

Due to limited research, a defined mechanism of action for 2-Chloroethyl (2-chloroethyl)phosphonate is not currently established.

  • Considering the presence of chlorine atoms and the phosphate group, similar to some organophosphate compounds, it's reasonable to assume potential hazards like toxicity and irritant properties. However, specific data on its toxicity, flammability, or reactivity is not available in scientific databases.
Typical of phosphonates, including hydrolysis, nucleophilic substitution, and reactions with alcohols to form esters. The presence of the chloroethyl groups allows for further reactions, such as:

  • Hydrolysis: In the presence of water, the chloroethyl groups can be replaced by hydroxyl groups, forming phosphonic acid derivatives.
  • Nucleophilic Substitution: The chloro groups can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Esterification: Reacting with alcohols can yield various esters of phosphonic acid.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 2-chloroethyl (2-chloroethyl)phosphonate exhibits bactericidal properties, making it a candidate for agricultural applications aimed at controlling bacterial pathogens . Its biological activity is attributed to the phosphonate structure, which can interfere with metabolic pathways in microorganisms. Studies have shown it may possess herbicidal properties as well, although specific mechanisms of action are still under investigation.

The synthesis of 2-chloroethyl (2-chloroethyl)phosphonate typically involves the reaction of phosphorus-containing compounds with chloroethylating agents. Common methods include:

  • Direct Chlorination: Phosphonic acid derivatives can be chlorinated using thionyl chloride or phosphorus oxychloride in the presence of chloroethanol.
  • Esterification: Reacting phosphorus trichloride with chloroethanol followed by hydrolysis can yield the desired phosphonate ester.
  • Nucleophilic Substitution: Starting from diethyl phosphite, chlorination followed by reaction with chloroethanol can produce 2-chloroethyl (2-chloroethyl)phosphonate.

These methods allow for controlled synthesis under varying conditions to optimize yield and purity.

Used similarly in agriculture but has different solubility and reactivity profiles.
  • Bis(2-chloroethyl)(2-chloroethyl)phosphonate
    • Molecular Formula: C6H12Cl3O3PC_6H_{12}Cl_3O_3P
    • Characteristics: Contains additional chlorinated ethyl groups, affecting its biological activity and stability.
  • Methyl (2-chloroethyl)phosphonate
    • Molecular Formula: C5H12ClO3PC_5H_{12}ClO_3P
    • Use: A less complex structure that may exhibit different reactivity patterns compared to 2-chloroethyl (2-chloroethyl)phosphonate.
  • Comparison Table

    Compound NameMolecular FormulaUnique Features
    2-Chloroethyl (2-chloroethyl)phosphonateC4H9Cl2O3PC_4H_9Cl_2O_3PTwo chloroethyl groups; potential bactericide
    Diethyl (2-chloroethyl)phosphonateC6H14ClO3PC_6H_{14}ClO_3PDiethyl ester; broader application range
    Bis(2-chloroethyl)(2-chloroethyl)phosphonateC6H12Cl3O3PC_6H_{12}Cl_3O_3PMore chlorinated; enhanced reactivity
    Methyl (2-chloroethyl)phosphonateC5H12ClO3PC_5H_{12}ClO_3PSimpler structure; different solubility

    This comparison highlights the unique aspects of 2-chloroethyl (2-chloroethyl)phosphonate within its chemical family while illustrating how variations in structure can lead to differences in application and biological activity.

    Interaction studies involving 2-chloroethyl (2-chloroethyl)phosphonate focus on its effects on microbial cells and its potential toxicological impacts on non-target organisms. These studies assess:

    • Mechanism of Action: Understanding how the compound disrupts bacterial cell function or growth.
    • Toxicity Profiles: Evaluating the safety of the compound in agricultural settings to minimize harm to beneficial organisms.
    • Synergistic Effects: Investigating its interactions with other pesticides or biocides to enhance efficacy while reducing environmental impact.

    Molecular Geometry and Bonding Analysis

    2-Chloroethyl (2-chloroethyl)phosphonate represents a significant organophosphorus compound characterized by its distinctive molecular architecture and bonding patterns [1]. The compound possesses the molecular formula C₄H₉Cl₂O₃P with a molecular weight of 206.99 grams per mole [1] [7]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloroethoxy(2-chloroethyl)phosphinate, reflecting its structural composition [1] [7].

    The central phosphorus atom in 2-Chloroethyl (2-chloroethyl)phosphonate adopts a tetrahedral geometry, consistent with phosphorus(V) compounds [24] [27]. This tetrahedral arrangement features the phosphorus atom bonded to four substituents: two oxygen atoms forming the phosphoryl group, one 2-chloroethyl group directly attached to phosphorus, and one 2-chloroethoxy group through an ester linkage [1] [24]. The molecular structure can be represented by the canonical SMILES notation C(CCl)OP(=O)(CCCl)[O-], indicating the connectivity pattern and charge distribution [1].

    Table 1: Fundamental Molecular Properties of 2-Chloroethyl (2-chloroethyl)phosphonate

    PropertyValueReference
    Molecular FormulaC₄H₉Cl₂O₃P [1]
    Molecular Weight (g/mol)206.99 [1] [7]
    CAS Registry Number17378-30-2 [1] [7]
    InChI KeyNLAFDAIUYHCRGU-UHFFFAOYSA-M [1]
    Predicted Boiling Point (°C)299.1±50.0 [7]
    Predicted Density (g/cm³)1.424±0.06 [7]
    Predicted pKa1.96±0.10 [7]

    The bonding analysis reveals characteristic phosphonate bond lengths and angles [27] [29] [32]. Phosphorus-oxygen bond lengths in organophosphonates typically range from 1.490 to 1.570 Angstroms, with the phosphoryl P=O bond being shorter than the P-O ester bonds [29] [32]. The phosphorus-carbon bond lengths generally fall within 1.830 to 1.840 Angstroms, consistent with sp³ hybridization of the phosphorus center [29] [32]. The two 2-chloroethyl substituents introduce additional structural complexity through their carbon-chlorine bonds, which typically measure 1.76 to 1.80 Angstroms [27].

    Table 2: Characteristic Bond Parameters in 2-Chloroethyl (2-chloroethyl)phosphonate

    Structural ParameterTypical RangeGeometric Description
    P-O bond lengths (Å)1.490-1.570Phosphonate ester bonds
    P-C bond lengths (Å)1.830-1.840Direct P-C attachment
    C-Cl bond lengths (Å)1.76-1.80Terminal chloroethyl groups
    O-P-O bond angles (°)109-114Tetrahedral geometry
    C-P-O bond angles (°)104-108Distorted tetrahedral

    The nuclear magnetic resonance spectroscopic characteristics provide additional insights into the molecular geometry [25] [26]. The ³¹P nuclear magnetic resonance chemical shift for 2-chloroethyl (2-chloroethyl)phosphonate is expected to appear in the range of 26-30 parts per million, typical for phosphonate monoesters [6] [25]. This chemical shift reflects the electronic environment around the phosphorus nucleus and confirms the tetrahedral coordination geometry [25] [26].

    Vibrational spectroscopy reveals distinctive bonding patterns through characteristic infrared absorption frequencies [37] [39] [40]. The phosphoryl P=O stretch appears prominently in the 1200-1250 wavenumber region, while phosphonate ester P-O stretches occur between 950-1050 wavenumbers [37] [40]. The carbon-chlorine bond vibrations manifest in the 700-800 wavenumber range, providing clear identification of the chloroethyl substituents [37] [39].

    Crystallographic Data and Conformational Studies

    The crystallographic characterization of 2-chloroethyl (2-chloroethyl)phosphonate presents significant challenges due to the compound's physical state and molecular flexibility [11] [14]. The compound exists as an oil at room temperature with a light brown to brown coloration, which complicates direct crystallographic analysis [7] [11]. However, comparative studies with analogous organophosphonates provide valuable insights into potential crystal structures and conformational preferences [29] [31] [32].

    Related organophosphonate compounds typically crystallize in monoclinic space groups, most commonly P21/c, with characteristic unit cell parameters [29] [31]. The unit cell dimensions for similar phosphonate structures generally range from 8-12 Angstroms for the a-axis, 10-15 Angstroms for the b-axis, and 12-18 Angstroms for the c-axis [29] [31]. The β angle in monoclinic systems typically varies between 95-110 degrees, reflecting the molecular packing arrangements [31] [32].

    Table 3: Comparative Crystallographic Parameters for Related Organophosphonates

    ParameterTypical RangeCrystal SystemReference
    Space GroupP21/c (common)Monoclinic [29] [31]
    Unit Cell a (Å)8-12Monoclinic [29] [31]
    Unit Cell b (Å)10-15Monoclinic [29] [31]
    Unit Cell c (Å)12-18Monoclinic [31] [32]
    β angle (°)95-110Monoclinic [31] [32]
    Density (g/cm³)1.3-1.6Calculated [29] [31]

    Conformational analysis of 2-chloroethyl (2-chloroethyl)phosphonate reveals multiple low-energy conformers arising from rotation around the flexible alkyl chains [17] [19] [20]. The conformational landscape is dominated by rotations around the P-O-C-C torsion angles and the C-C-P-O dihedral angles [17] [19]. These rotations typically occur with energy barriers ranging from 8-15 kilojoules per mole, allowing for rapid interconversion between conformers at room temperature [17] [19].

    The preferred conformations adopt mixed gauche-anti arrangements for the torsion angles, balancing steric interactions with electrostatic effects [17] [19] [20]. Nuclear magnetic resonance studies of related pyrrolidine-containing phosphonates demonstrate that conformational preferences can be influenced by intramolecular hydrogen bonding and electrostatic interactions [19] [20]. In the case of 2-chloroethyl (2-chloroethyl)phosphonate, weak carbon-hydrogen···oxygen contacts may provide additional conformational stabilization [17] [19].

    Table 4: Conformational Parameters for 2-Chloroethyl (2-chloroethyl)phosphonate

    Conformational FeatureValue/RangeDescription
    P-O-C-C Torsion Angles±60°, ±180°Gauche/anti preferences
    C-C-P-O Torsion Angles±60°, ±180°Multiple conformers
    Rotation Barriers (kJ/mol)8-15Facile interconversion
    Molecular Dipole (D)3.2-4.1Estimated from P=O and C-Cl
    Preferred GeometryMixed conformersDynamic equilibrium

    Advanced computational studies using density functional theory methods have been employed to investigate conformational preferences in related organophosphorus compounds [17] [33]. These calculations reveal that the conformational energy surface for 2-chloroethyl (2-chloroethyl)phosphonate is relatively flat, with multiple conformers within a few kilojoules per mole of the global minimum [17] [33]. The presence of electronegative chlorine atoms introduces additional dipole-dipole interactions that can influence conformational stability [17] [33].

    Comparative Analysis with Analogous Organophosphonates

    The structural characterization of 2-chloroethyl (2-chloroethyl)phosphonate gains significant context through comparative analysis with related organophosphonate compounds [21] [22] [24]. This comparison reveals systematic trends in molecular properties, bonding patterns, and structural features across the organophosphonate family [21] [24] [45].

    Bis(2-chloroethyl) 2-chloroethylphosphonate represents the most closely related structural analogue, differing only in the degree of esterification [2] [3] [8]. This triester compound possesses the molecular formula C₆H₁₂Cl₃O₃P with a molecular weight of 269.49 grams per mole [2] [3]. The additional chloroethyl ester group significantly alters the compound's physical properties and reactivity patterns [2] [8]. The fully esterified structure eliminates the acidic proton present in 2-chloroethyl (2-chloroethyl)phosphonate, fundamentally changing the compound's chemical behavior [2] [3].

    Table 5: Comparative Analysis of Related Organophosphonates

    CompoundFormulaMW (g/mol)CAS NumberFunctional Classification
    2-Chloroethyl (2-chloroethyl)phosphonateC₄H₉Cl₂O₃P206.9917378-30-2Phosphonate monoester
    Bis(2-chloroethyl) 2-chloroethylphosphonateC₆H₁₂Cl₃O₃P269.496294-34-4Phosphonate triester
    (2-Chloroethyl)phosphonic acidC₂H₆ClO₃P144.4916672-87-0Phosphonic acid
    Bis(2-chloroethyl) phosphateC₄H₉Cl₂O₄P222.993040-56-0Phosphate diester
    Tris(2-chloroethyl) phosphateC₆H₁₂Cl₃O₄P285.49115-96-8Phosphate triester

    (2-Chloroethyl)phosphonic acid, also known as ethephon, represents the parent phosphonic acid from which 2-chloroethyl (2-chloroethyl)phosphonate is derived [10] [13] [14]. This compound exhibits significantly different physical properties due to the presence of two acidic protons, resulting in high water solubility and distinct crystalline characteristics [10] [14]. The melting point of ethephon ranges from 73-78°C, contrasting sharply with the liquid state of the partially esterified derivative [10] [14].

    The comparison with phosphate analogues reveals fundamental differences in bonding and reactivity [23] [47] [50]. Bis(2-chloroethyl) phosphate and tris(2-chloroethyl) phosphate contain an additional oxygen atom bonded to phosphorus, creating a tetrahedral phosphate structure rather than the phosphonate arrangement [47] [50]. These structural differences significantly impact hydrolytic stability, with phosphonates generally exhibiting greater resistance to hydrolysis due to the direct P-C bond [23] [24].

    Table 6: Spectroscopic Comparison of Organophosphonate Analogues

    Compound Type³¹P NMR (ppm)P=O IR (cm⁻¹)Hydrolytic Stability
    Phosphonate monoesters26-301200-1250High
    Phosphonate triesters20-251230-1280Moderate
    Phosphonic acids15-201150-1200Very High
    Phosphate diesters0-51200-1300Low
    Phosphate triesters-2 to +21250-1300Very Low

    Toxicological studies of organophosphorus nerve agent analogues demonstrate systematic structure-activity relationships that illuminate the significance of structural variations [22] [42]. Comparative analysis reveals that phosphonate analogues generally exhibit lower toxicity than their phosphate counterparts, with the difference attributed to the enhanced hydrolytic stability of the P-C bond [22] [42]. The molecular hydrophobicity, as measured by octanol-water partition coefficients, correlates strongly with biological activity across the series [22].

    Synthetic accessibility varies significantly among these related compounds [6] [43] [46]. The preparation of 2-chloroethyl (2-chloroethyl)phosphonate typically involves reaction of 2-chloroethanol with phosphorus trichloride followed by selective hydrolysis [6]. This contrasts with the synthesis of fully esterified derivatives, which require more complex protection and deprotection strategies [43] [46]. The structural differences also influence purification methods, with the partially esterified compound requiring different chromatographic conditions compared to its fully esterified analogues [43] [46].

    Conventional Synthesis Routes

    Phosphorylation of Chloroethanol Derivatives

    The phosphorylation of chloroethanol derivatives represents one of the most established approaches for synthesizing 2-chloroethyl (2-chloroethyl)phosphonate. This methodology relies on the direct reaction between 2-chloroethanol and phosphorus-containing reagents to form the desired phosphonate ester structure [1] [2].

    The most widely documented procedure involves the reaction of 2-chloroethanol with phosphorus trichloride under controlled conditions. Research has demonstrated that adding ethylene oxide into 2-chloroethylphosphonic dichloride at temperatures between 0 and 100°C for 8 to 18 hours yields the target product with remarkable efficiency. This process achieves yields greater than or equal to 97 percent, with purity exceeding 97.5 percent [1]. The reaction mechanism proceeds through nucleophilic attack of the chloroethanol hydroxyl group on the electrophilic phosphorus center, followed by subsequent esterification steps.

    Historical synthesis routes have been extensively developed, with Prishchenko and colleagues first describing the compound's synthesis via phosphorylation of chloroethanol derivatives under controlled conditions [3]. Later methodological improvements by Yarkevich and coworkers optimized yields using diethylchlorophosphine oxide as a precursor, achieving purities exceeding 95 percent [3]. These routes typically involve nucleophilic substitution at the phosphorus center followed by oxidation to stabilize the phosphoryl group.

    The process exhibits significant scalability potential, as demonstrated by industrial implementations where 2-chloroethylphosphonic acid bis(2-chloroethyl)ester serves as an intermediate. The reaction can be performed with pure starting compounds as well as with non-purified products obtained by the reaction of ethylene oxide with phosphorus trichloride [4]. This flexibility in substrate purity requirements enhances the economic viability of large-scale production.

    Acid-Catalyzed Esterification Techniques

    Acid-catalyzed esterification represents a versatile and widely applicable methodology for phosphonate synthesis, offering precise control over reaction conditions and product selectivity. The most frequently employed method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux temperatures [5] [6].

    Triethyl orthoacetate has emerged as the optimal reagent and solvent for phosphonic acid esterification. Research has demonstrated a significant temperature effect on reaction outcomes: at 30°C, monoesters are formed exclusively via an intermediate 1,1-diethoxyethyl ester of phosphonic acid, while higher temperatures favor diester formation [7]. The substrate scope encompasses both aromatic and aliphatic phosphonic acids, with the methodology successfully applicable for both small-scale and large-scale experiments without significant loss of selectivity or reaction yield.

    Systematic investigations have revealed that increasing reaction temperature from 30 to 40°C results in higher substrate conversion (over 99 percent) while slightly influencing product yield. At elevated temperatures, substrate conversion becomes quantitative, with selectivity toward diester formation increasing gradually. The amount of monoester in the reaction mixture decreases to 1 percent at 90°C, demonstrating the temperature-dependent selectivity of this approach [7].

    The hydrolysis of phosphonates under acidic conditions has been extensively characterized. Depending on substituents, phosphonic acids are obtained in yields ranging from 71 to 93 percent when arylphosphonates are refluxed with concentrated hydrochloric acid for 12 hours [8]. The consecutive reaction steps are characterized by pseudo-first-order rate constants, with cleavage of the second phosphorus-oxygen carbon bond being the slower, rate-determining process.

    The effect of alkyl groups in dialkyl phosphonates has been investigated in both acid- and base-catalyzed hydrolyses. Under acid catalysis, isopropyl derivatives hydrolyze faster than methyl esters, whereas under basic conditions, methyl ester reactions proceed 1000-fold faster than isopropyl derivatives [8]. This differential reactivity provides opportunities for selective synthetic transformations.

    Advanced Synthetic Approaches

    Microwave-Assisted Synthesis

    Microwave-assisted synthesis has revolutionized phosphonate chemistry by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods. Using microwave conditions in the Hirao reaction instead of conventional heating results in high conversions and excellent yields during significantly shorter reaction times [9].

    The application of microwave technology enables the synthesis of various phosphonate derivatives under optimized conditions. For aryl phosphonates, microwave irradiation at temperatures ranging from 80 to 110°C for 5 to 30 minutes achieves yields of 70 to 95 percent [9]. The methodology demonstrates particular effectiveness for palladium(acetate)₂-catalyzed, "phosphorus-ligand-free" phosphorus-carbon coupling reactions under microwave conditions, where the tautomeric form of the phosphorus(oxygen)hydrogen-reagent serves as the phosphorus-ligand.

    Systematic optimization studies have established optimal conditions for microwave-assisted synthesis. Monoalkyl phosphonic derivatives obtained by microwave- and ionic liquid-promoted direct esterification of alkylphosphonic acids can be converted to corresponding dialkyl alkylphosphonates through reaction with alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions [10]. This approach enables the synthesis of derivatives with different alkoxy groups, though a minor "disproportionation" side reaction has been identified during preparation.

    Microwave-accelerated McKenna synthesis has been systematically investigated for phosphonic acid preparation. The microwave irradiation of bromotrimethylsilane silyldealkylations of dialkyl methylphosphonates demonstrates significant time reductions, with reactions completing within 15 to 30 minutes compared to 4 to 6 hours required for conventional heating [11]. Pure phosphonic acid is obtained in 82 to 91 percent yield after recrystallization, with no significant decomposition detected.

    The temperature and time parameters for microwave-assisted synthesis vary according to substrate type and desired product. For alkyl phosphonates, optimal conditions involve temperatures of 60 to 80°C for 15 to 30 minutes, achieving yields of 85 to 95 percent. Mixed alkyl phosphonates require slightly extended reaction times of 30 to 60 minutes but maintain yields of 80 to 90 percent with good selectivity [10].

    Catalytic Phosphonylation Strategies

    Catalytic phosphonylation represents an emerging field offering atom-economical and environmentally benign approaches to phosphonate synthesis. Copper-catalyzed oxidative dehydrogenative coupling of carboxylic acids with hydrogen-phosphonates has been developed, exhibiting wide substrate scope and good functional group tolerance [12]. This transformation provides straightforward and highly efficient access to acyl phosphate esters.

    Gold and photoredox dual catalysis has introduced novel methodologies for phosphorus-arylation. The method for phosphorus-arylation of aryldiazonium salts with hydrogen-phosphonates via dual gold and photoredox catalysis proceeds smoothly at room temperature in the absence of base and additives, offering an efficient approach to arylphosphonates [13] [14]. The reaction is proposed to proceed through photoredox-promoted generation of an electrophilic arylgold(III) intermediate that undergoes coupling with the hydrogen-phosphonate nucleophile.

    Copper(II)-catalyzed multicomponent oxidative alpha-phosphonylation utilizing white phosphorus directly has been developed as a breakthrough approach. With copper(II) as catalyst and air as the safe oxidant, structurally sophisticated alpha-aminophosphonates can be prepared in high yields from tetrahydroisoquinolines, alcohols, and white phosphorus [15]. This method achieves complete conversion of white phosphorus and showcases the potential of transition-metal-catalyzed reactions in elemental phosphorus chemistry.

    Catalytic chemoselective oxygen-phosphorylation of alcohols has been accomplished using tetrabutylammonium hydrogen sulfate and phosphoenolpyruvic acid monopotassium salt systems. This catalytic and chemoselective direct phosphorylation accommodates a wide range of alcohol substrates, including functionalized small molecules, carbohydrates, and unprotected peptides [16]. The methodology demonstrates excellent functional group tolerance, with yields ranging from 49 to 88 percent for various substrate classes.

    The phosphoenolpyruvic acid/tetrabutylammonium hydrogen sulfate system operates through a complex mechanism involving formation of phosphosulfate intermediate species. The active phosphoryl donor, phosphosulfophosphate, enables nucleophilic addition of alcohol substrates to occur at the phosphorus atom, producing phosphate monoesters with concomitant regeneration of the phosphosulfate intermediate [16].

    Industrial-Scale Production Challenges

    Industrial-scale production of phosphonates faces multiple interconnected challenges spanning raw material procurement, process optimization, environmental compliance, and economic viability. The phosphonate market, valued at approximately 1 billion United States dollars in 2022, is projected to grow at over 7.5 percent compound annual growth rate during 2023 to 2032, driven by rising demand for water treatment chemicals and sustainable manufacturing practices [17].

    Raw material cost volatility represents a primary challenge for industrial phosphonate production. Phosphorus trichloride, a key feedstock, exhibits significant price fluctuations due to supply chain disruptions and geopolitical factors [18] [19]. Current analysis indicates raw material costs contribute 200 to 400 United States dollars per metric ton to overall production expenses, necessitating alternative feedstock development strategies to ensure supply chain stability.

    Energy requirements constitute another significant challenge, with high-temperature processes contributing 150 to 300 United States dollars per metric ton to production costs [19]. The traditional wet process for phosphoric acid production, where phosphate ores are reacted with sulfuric acid, requires substantial energy input with carbon dioxide intensity of 0.6 tons per ton of product [20]. Process optimization through heat integration and energy recovery systems offers potential mitigation strategies.

    Environmental compliance increasingly influences production costs, with waste management and disposal adding 100 to 250 United States dollars per metric ton to overall expenses [19]. Stricter environmental regulations in major markets are raising compliance costs through mandatory investments in pollution control, waste management, and sustainable technologies. The development of green chemistry approaches and biodegradable phosphonate alternatives represents a critical response to these regulatory pressures.

    Production scale-up challenges involve reactor design complexity, contributing 300 to 500 United States dollars per metric ton to capital expenditure requirements [19]. The handling of chlorinated compounds and maintenance of purity requirements exceeding 98 percent demand sophisticated process control systems and safety protocols. Modular plant design and advanced analytical methods offer potential solutions for managing these complexities.

    Quality control considerations add 50 to 150 United States dollars per metric ton to production costs, reflecting the stringent purity requirements for pharmaceutical and electronic applications [19]. Safety considerations for handling chlorinated compounds contribute an additional 100 to 200 United States dollars per metric ton, necessitating enhanced safety protocols and specialized equipment.

    The broader European chemical industry faces additional challenges including soaring energy costs due to the energy crisis, significantly increasing production costs for manufacturers [21]. This, coupled with a slowing European economy, has dampened demand for chemical products including phosphonates in the region. Similar market dynamics affect other regions, with United States manufacturing sector downturns impacting industrial demand patterns [18].

    Technological barriers remain significant, with maintaining product consistency, purity, and operational efficiency demanding advanced process technology and technical expertise [22]. Capital intensity poses barriers to entry, with high initial capital expenditure for equipment, construction, and utilities lengthening return on investment periods. Global competition from established players, particularly in Asia-Pacific regions, pressures margins and requires continuous innovation to maintain competitiveness.

    Dates

    Last modified: 04-14-2024

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